molecular formula C24H25ClN4O3S B308021 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether

2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether

Katalognummer B308021
Molekulargewicht: 485 g/mol
InChI-Schlüssel: VONYCGSABMWFPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzoxazepine derivatives and possesses unique chemical properties that make it a promising candidate for drug development.

Wirkmechanismus

The mechanism of action of 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether is not fully understood. However, several studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways involved in cancer cell growth, inflammation, and neuroprotection. Specifically, this compound has been shown to inhibit the activity of various enzymes and proteins involved in these pathways, leading to the suppression of disease progression.
Biochemical and Physiological Effects:
2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether exhibits several biochemical and physiological effects. It has been shown to possess potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of inflammatory and neurological diseases. However, further studies are required to fully understand the biochemical and physiological effects of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether is its potent therapeutic activity in various diseases. Additionally, this compound exhibits good solubility and stability, making it suitable for drug development. However, one of the major limitations of this compound is its complex chemical structure, which makes its synthesis challenging. Additionally, further studies are required to fully understand the pharmacokinetics and toxicity of this compound.

Zukünftige Richtungen

Several future directions can be explored for the development of 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether. Firstly, further studies are required to fully understand the mechanism of action of this compound. Secondly, the pharmacokinetics and toxicity of this compound need to be thoroughly investigated to determine its safety and efficacy in vivo. Additionally, the development of novel analogs of this compound with improved pharmacological properties can be explored. Finally, the therapeutic potential of this compound in combination with other drugs can be explored to enhance its efficacy in various diseases.

Synthesemethoden

The synthesis of 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether involves the reaction of 4-chlorophenyl methyl ether with 7-acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the compound is confirmed using various analytical techniques, including NMR, IR, and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

The unique chemical properties of 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether make it a promising candidate for drug development. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of inflammatory and neurological diseases.

Eigenschaften

Produktname

2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether

Molekularformel

C24H25ClN4O3S

Molekulargewicht

485 g/mol

IUPAC-Name

1-[6-(5-chloro-2-methoxyphenyl)-3-pentylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C24H25ClN4O3S/c1-4-5-8-13-33-24-26-22-21(27-28-24)17-9-6-7-10-19(17)29(15(2)30)23(32-22)18-14-16(25)11-12-20(18)31-3/h6-7,9-12,14,23H,4-5,8,13H2,1-3H3

InChI-Schlüssel

VONYCGSABMWFPG-UHFFFAOYSA-N

SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C=CC(=C4)Cl)OC)C(=O)C)N=N1

Kanonische SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C=CC(=C4)Cl)OC)C(=O)C)N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.